![molecular formula C16H27N3O2 B2563621 N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide CAS No. 1436077-36-9](/img/structure/B2563621.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide
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Description
The compound N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide is a chemical entity that appears to be a derivative of acetamide with additional functional groups and substituents that may influence its chemical behavior and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis and properties, which can be informative for a comprehensive analysis.
Synthesis Analysis
The synthesis of related acetamide derivatives has been described in the literature. For instance, N-(1-cyano-2-substituted phenylethyl) acetamides were synthesized using a reduction method with NaTeH, which is a general and convenient procedure for preparing benzyl substituted acyclic Reissert compounds . This method avoids the use of phenylacetaldehydes as starting materials, which could be advantageous for the synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide by potentially offering a more straightforward synthetic route or by providing insights into alternative reagents and conditions that could be applied.
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be complex and is often elucidated using various analytical techniques. For example, the crystal structure and density functional theory (DFT) studies were conducted on a similar compound, N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, to establish its structure . Techniques such as IR, NMR, Mass, and X-ray crystallography were employed, and the results were correlated with DFT calculations. These methods could similarly be applied to analyze the molecular structure of N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide to gain insights into its geometry, electronic structure, and potential reactivity.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can vary significantly depending on their substituents. The research on related compounds can provide a foundation for understanding the types of chemical reactions that N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide might undergo. For instance, the unexpected formation of compound III from the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride, instead of the desired thiosemicarbazide derivative, highlights the importance of reaction conditions and the potential for unexpected outcomes . Such insights are valuable when considering the chemical reactions analysis for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystallization systems and space groups reported for similar compounds provide information on the solid-state properties, which can affect solubility, stability, and other physical characteristics . Additionally, the use of DFT calculations can predict properties such as NMR chemical shifts, which can be compared with experimental data to confirm the structure and purity of the compound . These approaches would be relevant for analyzing the physical and chemical properties of N-(1-Cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide.
Scientific Research Applications
Synthesis of Heterocycles and Bioactive Compounds
Cyanoacetamide derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds with potential biological activities. For example, studies have explored the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from cyanoacetamide precursors, demonstrating the versatility of these compounds in organic synthesis. Some derivatives exhibited promising antitumor activities, highlighting the potential of cyanoacetamide derivatives in medicinal chemistry (Albratty et al., 2017).
Cyclization Reactions for Complex Molecule Synthesis
Cyanoacetamide derivatives have been utilized in cyclization reactions to synthesize complex molecules, including pyrrolidin-2-ones and lactams. These reactions demonstrate the utility of cyanoacetamide derivatives in constructing cyclic and bicyclic structures, which are common motifs in many bioactive molecules. For instance, oxidative cyclization of cyanoacetamide derivatives has been employed to synthesize diastereomerically pure pyrrolidin-2-ones, a process that is valuable in the synthesis of biologically active amino acids (Galeazzi et al., 1996).
Development of Photoinitiators for Polymerization
Cyanoacetamide derivatives have been investigated for their potential application in the development of photoinitiators for polymerization processes. For instance, research has focused on synthesizing and characterizing novel photoinitiators based on thioxanthone-attached polyhedral oligomeric silsesquioxane (POSS) nanostructures, which incorporate cyanoacetamide units. These photoinitiators exhibit excellent performance in initiating polymerization even in air atmosphere, highlighting the utility of cyanoacetamide derivatives in material science and engineering (Batibay et al., 2020).
properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[oxan-4-yl(propan-2-yl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-12(2)19(14-6-8-21-9-7-14)10-15(20)18-16(3,11-17)13-4-5-13/h12-14H,4-10H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMWOKRUWXUIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)NC(C)(C#N)C1CC1)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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